9H-Indeno[1,2-b]pyrazin-9-one
Description
Structure
3D Structure
Properties
CAS No. |
93194-44-6 |
|---|---|
Molecular Formula |
C11H6N2O |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
indeno[1,2-b]pyrazin-9-one |
InChI |
InChI=1S/C11H6N2O/c14-11-8-4-2-1-3-7(8)9-10(11)13-6-5-12-9/h1-6H |
InChI Key |
RFZPPRLKXWELFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC=CN=C3C2=O |
Origin of Product |
United States |
Synthetic Methodologies for 9h Indeno 1,2 B Pyrazin 9 One and Its Derivatives
Classical Approaches to 9H-Indeno[1,2-b]pyrazin-9-one Synthesis
Traditional methods for constructing the this compound core often rely on well-established condensation and annulation reactions. These strategies typically involve the reaction of readily available precursors to build the heterocyclic framework.
Condensation Reactions with Precursor Molecules
A primary and long-standing method for the synthesis of the 9-oxo-9H-indeno[1,2-b]pyrazine ring system is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. A key precursor in this approach is 1,2,3-indanetrione hydrate, commonly known as ninhydrin (B49086). The reaction of ninhydrin with a substituted 1,2-diaminobenzene (o-phenylenediamine) or other suitable 1,2-diamines leads to the formation of the corresponding indeno[1,2-b]pyrazine derivative.
For instance, the synthesis of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile, a compound that has garnered significant interest, is achieved through the condensation of ninhydrin with diaminomaleonitrile (B72808) (DAMN). clockss.orgmdpi.comclockss.orgnih.gov This reaction provides a direct route to a highly functionalized indenopyrazine system. Similarly, condensation of ninhydrin with 2,3-diaminopyridine (B105623) has been shown to produce the analogous 6H-indeno[1,2-b]pyrido[3,2-e]pyrazin-6-one. tandfonline.com
The general mechanism involves the initial formation of a Schiff base between one of the carbonyl groups of the dicarbonyl precursor and one of the amino groups of the diamine. Subsequent intramolecular cyclization and dehydration then lead to the formation of the pyrazine (B50134) ring fused to the indanone framework. The versatility of this method allows for the introduction of various substituents on both the indene (B144670) and pyrazine moieties by using appropriately substituted precursors.
Annulation Strategies for Indenopyrazine Ring Formation
Annulation, the formation of a ring onto a pre-existing molecule, provides another classical route to the indenopyrazine scaffold. These strategies often involve intramolecular cyclization reactions to construct the pyrazine ring.
One such strategy is the intramolecular Heck cyclization. While not directly reported for this compound itself, this method has been successfully employed in the synthesis of the closely related 9H-indeno[1,2-b]furazanopyrazin-9-ylidene ring system. tandfonline.com In this approach, a suitably functionalized precursor containing a vinyl or aryl halide and a pyrazine nitrogen is subjected to palladium-catalyzed intramolecular cyclization. This reaction forms a new carbon-carbon bond, leading to the fused ring system. The adaptability of the Heck reaction suggests its potential applicability for the synthesis of indenopyrazines, provided the appropriate precursors can be synthesized.
Another potential annulation approach involves the intramolecular cyclization of precursors generated from the reaction of enamines with substituted pyrazines. For example, enamines generated in situ can react with brominated pyrazine derivatives, and subsequent intramolecular reactions can lead to the formation of the fused indene ring system. tandfonline.com
Innovations in Synthetic Chemistry for this compound Analogues
Modern synthetic chemistry has focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of complex molecules. These innovations have also been applied to the synthesis of this compound and its analogues.
Supramolecular Catalysis in this compound Derivatization
Supramolecular catalysis, which utilizes non-covalent interactions to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. A notable example is the use of β-cyclodextrin (β-CD) as a supramolecular catalyst for the synthesis of indeno[1,2-b]quinoxaline derivatives. tandfonline.com This reaction proceeds efficiently in water or even in the solid state at room temperature. tandfonline.com
The hydrophobic cavity of β-cyclodextrin can encapsulate the reactants, bringing them into close proximity and facilitating the reaction. This method offers several advantages, including mild reaction conditions, high yields, and the reusability of the catalyst. While this specific example pertains to the synthesis of indenoquinoxalines, the principle of supramolecular catalysis holds promise for the derivatization of this compound as well, particularly for reactions involving hydrophobic precursors in aqueous media.
Photochemical Activation in Synthetic Routes
Photochemical reactions, which are initiated by the absorption of light, can provide unique pathways to complex molecules that are often inaccessible through thermal methods. The application of photochemical methods for the synthesis of nitrogen-containing heterocycles is a growing field of interest. tandfonline.com
While the direct photochemical synthesis of this compound has not been extensively reported, related photochemical transformations suggest its feasibility. For instance, photocyclization reactions are known to be effective for the synthesis of various fused heterocyclic systems. One of the simplest syntheses of quinolines from anilines involves the intramolecular photocyclization of 2-alkenylanilines. clockss.org This process often involves the photoisomerization of a trans-isomer to a cis-isomer, which then undergoes spontaneous condensation to form the heterocyclic ring.
The potential for photochemical activation in the synthesis of indenopyrazine derivatives could involve the photocyclization of a suitably designed precursor containing both the indene and pyrazine moieties in an open-chain form. Future research may explore these light-induced pathways to develop novel and efficient synthetic routes to this important class of compounds.
Strategies for Chemical Modification and Structural Diversification
Regioselective Functionalization of the Indenopyrazine Core
Regioselective functionalization is a critical aspect of modifying the this compound scaffold, enabling the precise introduction of substituents to modulate the compound's properties. While direct substitution on the pre-formed core can be challenging, regioselectivity is often controlled during the synthesis of the ring system.
A notable approach involves the solvent-controlled, regioselective ring-expansion of indantrione with α-aryldiazomethanes, which are generated in situ. nih.gov This metal-free method can lead to the formation of indenopyrazolone derivatives, which are isomers of this compound. The choice of solvent is crucial in directing the reaction pathway, with alcoholic solvents favoring the production of indenopyrazolones with high diastereoselectivity. nih.gov
In the synthesis of related heterocyclic systems such as indazoles, the regioselectivity of N-alkylation is governed by the steric and electronic nature of both the substituents on the heterocyclic ring and the alkylating agent. beilstein-journals.org For example, the presence of a bulky substituent at the C-3 position of the indazole ring typically directs alkylation to the N-1 position. beilstein-journals.org These principles of regiocontrol can be extrapolated to the design of synthetic routes for specifically functionalized indenopyrazine derivatives.
Furthermore, in the synthesis of the closely related 6H-indeno[1,2-b]-pyrido[3,2-e]pyrazine system, the condensation of unsymmetrical precursors like substituted 2,3-diaminopyridines with 1,2-indanedione or ninhydrin can result in isomeric products. researchgate.net The selective formation of a single isomer in such reactions is dependent on the reaction conditions and the electronic and steric characteristics of the substituents on the diamine. researchgate.net
Synthesis of Spiro- and Fused-Ring Derivatives
The creation of spiro and fused-ring systems incorporating the this compound moiety has been a fruitful area of research, leading to compounds with unique three-dimensional structures and properties.
Spiro Derivatives:
A significant method for the synthesis of spiro-indenopyrazine derivatives is the 1,4-dipolar cycloaddition reaction. Specifically, the reaction of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile with Huisgen's 1,4-dipoles, generated from pyridines or isoquinolines and dialkyl acetylenedicarboxylates, yields spirocyclic indenopyrazine–pyridooxazines and indenopyrazine- nih.govrsc.orgoxazino[2,3-a]isoquinolines, respectively. iaea.org This method is advantageous due to its high yields, diastereoselectivity, and the absence of a need for activators or metal promoters. iaea.org
The structurally similar indeno[1,2-b]quinoxaline core has also been extensively used to generate spiro compounds through multi-component [3+2] cycloaddition reactions. rsc.orgnih.gov These reactions often employ azomethine ylides, which react with various dipolarophiles to construct spiro-pyrrolidine and -pyrrolizine ring systems. rsc.org
Fused-Ring Derivatives:
The synthesis of fused-ring systems can be exemplified by the formation of indeno[1,2-b]furazanopyrazines. This is achieved through a two-step process involving a nucleophilic substitution of a hydrogen atom on a 5-(2-bromophenyl)furazano[3,4-b]pyrazine with an enamine, followed by an intramolecular Heck cyclization of the resulting product. researchgate.net This cyclization forges the bond that completes the indenopyrazine fused ring system. researchgate.net
| Derivative Type | Synthetic Method | Key Reactants | Resulting System |
| Spiro | 1,4-Dipolar Cycloaddition | 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile, Pyridines/Isoquinolines, Dialkyl acetylenedicarboxylates | Spirocyclic indenopyrazine–pyridooxazines |
| Spiro | [3+2] Cycloaddition | Indeno[1,2-b]quinoxalin-11-one, Amino acids, Enones | Spiro-indeno[1,2-b]quinoxaline-pyrrolidines |
| Fused | Intramolecular Heck Cyclization | N-alkyl-1-[6-(2-bromophenyl)furazano[3,4-b]pyrazin-5-yl]prop-1-en-2-amines | Indeno[1,2-b]furazanopyrazines |
Cascade and Multi-Component Reaction Approaches to this compound Analogues
Cascade and multi-component reactions offer efficient and atom-economical pathways to complex molecules like this compound analogues from simple starting materials in a single pot.
A notable cascade reaction for the synthesis of indenopyridine derivatives, which are structurally related to indenopyrazines, involves the reaction of 1,1-enediamines with 2-benzylidene-1H-indene-1,3(2H)-diones. nih.gov This reaction proceeds through the formation of new C-C and C-N bonds in a single step and the final product can be influenced by the choice of solvent. nih.gov
Multi-component reactions have been effectively used in the synthesis of spiro-indeno[1,2-b]quinoxalines. rsc.orgnih.gov For instance, a one-pot, four-component reaction of ninhydrin, o-phenylenediamine, L-proline, and acrylic acid can be used to construct spiro[indenoquinoxaline-11,3′-pyrrolizine] derivatives. rsc.org Similarly, a three-component reaction of enones, indeno[1,2-b]quinoxalin-11-one, and an amino acid can lead to the stereoselective synthesis of new spiro-indeno[1,2-b]quinoxalines. nih.gov
The following table summarizes selected cascade and multi-component reactions for the synthesis of indenopyrazine analogues and related structures:
| Reaction Type | Key Reactants | Product Class |
| Cascade Reaction | 1,1-Enediamines, 2-Benzylidene-1H-indene-1,3(2H)-diones | Indenodihydropyridines / Indenopyridines |
| Multi-component Reaction | Ninhydrin, o-Phenylenediamine, L-Proline, Acrylic Acid | Spiro[indenoquinoxaline-11,3′-pyrrolizine] derivatives |
| Multi-component Reaction | Enones, Indeno[1,2-b]quinoxalin-11-one, Amino Acid | Spiro-indeno[1,2-b]quinoxaline derivatives |
Synthesis of Halogenated 9H-Indeno[1,2-b]pyrazine Derivatives
The introduction of halogen atoms into the 9H-indeno[1,2-b]pyrazine framework is a key strategy for modulating the electronic properties of these molecules, which is particularly important for applications in materials science.
Halogenated derivatives of 9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile have been synthesized and utilized as end-groups in non-fullerene acceptors for organic solar cells. bohrium.com The synthesis of analogues of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile has been reported, and these synthetic routes can be adapted to produce halogenated versions. nih.govresearchgate.net
While direct halogenation of the this compound core is not extensively detailed in the literature, a common strategy involves the use of halogenated precursors. For example, the synthesis of 2-bromo-1-indanones from chalcones via a Nazarov cyclization followed by bromination is a well-established method. beilstein-journals.org These halogenated indanones can then serve as key building blocks for the synthesis of halogenated 9H-indeno[1,2-b]pyrazin-9-ones through condensation with appropriate diamines.
| Halogenation Strategy | Description |
| Use of Halogenated Precursors | Synthesis of halogenated 1-indanones, such as 2-bromo-1-indanones, which are then used to construct the indenopyrazine ring system through condensation reactions. |
| Analogue Synthesis | Adaptation of synthetic routes for 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues to incorporate halogenated starting materials or reagents. |
Mechanistic Investigations of Reactions Involving 9h Indeno 1,2 B Pyrazin 9 One
Elucidation of Intramolecular Cyclization Mechanisms (e.g., Heck-type processes)
Intramolecular cyclization reactions are powerful tools for the construction of complex polycyclic systems. In the context of 9H-indeno[1,2-b]pyrazin-9-one and its derivatives, Heck-type processes have been explored for the synthesis of novel heterocyclic frameworks.
The intramolecular Heck reaction involves the palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule. wikipedia.org This reaction typically proceeds via a neutral pathway initiated by the oxidative addition of the halide to a Pd(0) complex. Subsequent migratory insertion of the alkene into the newly formed carbon-palladium bond leads to the cyclized product. The reaction is highly versatile, allowing for the formation of various ring sizes, with 5-exo and 6-exo cyclizations being particularly common. wikipedia.org
For instance, a representative of the 9H-indeno[1,2-b]furazanopyrazin-9-ylidene ring system has been successfully synthesized by employing an intramolecular Heck cyclization of a precursor generated from a nucleophilic substitution of hydrogen (SNH) reaction. researchgate.net This highlights the utility of Heck-type cyclizations in creating complex fused systems derived from indenopyrazine cores. The success of such reactions often depends on the specific substrate, catalyst, and reaction conditions.
Table 1: Key Aspects of Intramolecular Heck-type Cyclizations
| Feature | Description | Reference |
| Reaction Type | Palladium-catalyzed intramolecular coupling of an aryl/alkenyl halide and an alkene. | wikipedia.org |
| Common Pathways | Predominantly neutral pathway involving Pd(0)/Pd(II) catalytic cycle. | wikipedia.org |
| Favored Cyclizations | 5-exo and 6-exo modes are generally favored. | wikipedia.org |
| Application | Synthesis of complex polycyclic systems, including derivatives of the indenopyrazine core. | researchgate.net |
Analysis of Nucleophilic Substitution Pathways on the Pyrazine (B50134) Moiety
The pyrazine ring within the this compound structure is electron-deficient, making it susceptible to nucleophilic attack. Nucleophilic substitution reactions on the pyrazine moiety can proceed through different mechanisms, primarily the addition-elimination pathway.
In general, halopyrazines exhibit greater reactivity towards nucleophiles compared to their pyridine (B92270) counterparts. thieme-connect.de The presence of electron-donating groups on the pyrazine ring can, however, necessitate more forcing reaction conditions for nucleophilic exchange to occur. thieme-connect.de Direct displacement of a hydrogen atom on the pyrazine ring, known as nucleophilic substitution of hydrogen (SNH), is also a known pathway, although it is less common than the displacement of a leaving group like a halogen. researchgate.netthieme-connect.de
The reactivity of the pyrazine core in this compound and its derivatives allows for the introduction of a variety of functional groups. For example, enamines have been shown to react with 5-(2-bromophenyl)furazano[3,4-b]pyrazines via an SNH mechanism on the pyrazine ring. researchgate.net This demonstrates the feasibility of direct C-C bond formation on the pyrazine ring through nucleophilic attack.
Oxidation-Reduction Chemistry of the this compound System
The 9-oxo-9H-indeno[1,2-b]pyrazine core possesses interesting electrochemical properties, making its oxidation-reduction chemistry a subject of study. The fused system, containing both an electron-withdrawing pyrazinone moiety and an indenone fragment, can participate in electron transfer processes.
Friedel-Crafts Reaction Dynamics with this compound
The electron-deficient character of the pyrazine ring in this compound generally makes it resistant to classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation or alkylation. thieme-connect.de Such reactions typically require the presence of activating groups on the pyrazine ring or the use of N-oxides to proceed effectively. thieme-connect.de
However, the indenone part of the molecule contains an aromatic benzene (B151609) ring that could potentially undergo Friedel-Crafts reactions. More relevantly, aza-Friedel-Crafts reactions, where an imine acts as the electrophile, have been successfully performed on structurally similar indeno[1,2-b]quinoxaline systems. rsc.orgresearchgate.net In these reactions, a chiral phosphoric acid catalyst activates the imine derivative of the indenoquinoxaline towards nucleophilic attack by indoles, yielding chiral 11-amino-indeno[1,2-b]quinoxaline derivatives with high enantioselectivity. rsc.orgresearchgate.net
Given the structural similarity between this compound and indeno[1,2-b]quinoxalin-11-one, it is plausible that the corresponding ketimine of this compound could undergo similar aza-Friedel-Crafts reactions. This would provide a valuable pathway for the asymmetric synthesis of novel chiral compounds based on the indenopyrazine scaffold. The mechanism would likely involve the protonation of the imine by the chiral Brønsted acid catalyst, enhancing its electrophilicity and allowing for a stereocontrolled nucleophilic attack.
Advanced Spectroscopic and Analytical Characterization Techniques for 9h Indeno 1,2 B Pyrazin 9 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 9H-indeno[1,2-b]pyrazin-9-one derivatives. By analyzing the chemical shifts and coupling patterns of atomic nuclei, detailed information about the connectivity and chemical environment of atoms within the molecule can be obtained.
Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are fundamental techniques for the structural characterization of organic compounds. In the case of this compound and its analogues, ¹H NMR spectra reveal the chemical shifts and multiplicities of the hydrogen atoms, providing information about their local electronic environments and neighboring protons. For instance, the aromatic protons on the indeno and pyrazine (B50134) rings typically appear in distinct regions of the spectrum, with their coupling constants offering insights into their relative positions.
Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the atoms they are bonded to. The carbonyl carbon (C-9) of the indeno[1,2-b]pyrazin-9-one core, for example, exhibits a characteristic downfield shift. The presence of substituents on the core structure will further influence the chemical shifts of the nearby carbon atoms, aiding in their precise assignment. For example, in a study of 9-substituted β-carboline derivatives, the introduction of substituents at specific positions led to predictable changes in the NMR spectra, which helped confirm the structures of the synthesized compounds. researchgate.net
| ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Aromatic Protons | Carbonyl Carbon (C=O) |
| Imine Proton (N=CH) | Aromatic and Heterocyclic Carbons |
| Alkyl/Substituent Protons | Alkyl/Substituent Carbons |
Note: The specific chemical shifts will vary depending on the solvent used and the specific substituents on the this compound core.
Heteronuclear Multi-Bond Correlation (HMBC) and 2D NMR Studies
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing long-range correlations between protons and carbons, which is crucial for assembling the complete molecular structure. nih.gov HMBC experiments show correlations between protons and carbons that are separated by two or three bonds, and sometimes more. nih.gov This information is particularly valuable for connecting different fragments of a molecule that are not directly linked by proton-proton couplings.
For complex, proton-deficient molecules, HMBC can be the key to elucidation. nih.gov For instance, in the structural analysis of derivatives, HMBC spectra would reveal correlations between the protons on the aromatic rings and the quaternary carbons of the indenopyrazine core, confirming the fusion of the ring systems. The development of advanced techniques like the isotope shift detection HMBC (i-HMBC) further enhances the ability to unambiguously identify two-bond correlations, overcoming a fundamental limitation of traditional HMBC. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR) Applications
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.
A prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the indenone moiety. nist.gov The exact position of this band can be influenced by the electronic effects of substituents on the aromatic rings. Additionally, the spectrum will show absorption bands for the C=N stretching of the pyrazine ring and the C-H stretching and bending vibrations of the aromatic rings. The presence of nitrile groups in derivatives like 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile would be indicated by a sharp absorption band in the characteristic nitrile region of the spectrum. researchgate.net
| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |
| Carbonyl (C=O) stretch | ~1700-1750 |
| Imine (C=N) stretch | ~1640-1690 |
| Aromatic C=C stretch | ~1450-1600 |
| Aromatic C-H stretch | ~3000-3100 |
| Nitrile (C≡N) stretch (if present) | ~2220-2260 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly useful for the analysis of organic molecules like this compound. researchgate.netnih.govresearchgate.net
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the molecular formula. researchgate.net The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. The fragmentation of the this compound core would likely involve the loss of small, stable molecules such as carbon monoxide (CO) from the ketone group and hydrogen cyanide (HCN) or dinitrogen (N₂) from the pyrazine ring. The fragmentation patterns of derivatives can help to confirm the identity and location of substituents.
Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π-π* and n-π* transitions. The extended conjugation of the fused aromatic and heterocyclic ring system results in absorptions in the UV and visible regions of the electromagnetic spectrum.
The position and intensity of these absorption bands are sensitive to the solvent polarity and the nature of any substituents on the indenopyrazine core. acs.org For example, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, respectively. These photophysical properties are of interest for applications in organic electronics and as fluorescent probes. researchgate.net
| Transition Type | Typical Wavelength Range (nm) |
| π → π | 200-400 |
| n → π | >300 |
Electrochemical Techniques: Cyclic Voltammetry (CV) for Redox Characterization
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. um.es It provides information about the reduction and oxidation potentials of a molecule, which are important for understanding its electronic structure and its potential use in applications such as organic electronics and redox flow batteries. dtu.dk
The cyclic voltammogram of this compound and its derivatives would show peaks corresponding to the reduction of the electron-deficient pyrazine ring and potentially the oxidation of the electron-rich indenone portion, depending on the substituents. The potentials at which these redox events occur provide a measure of the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). dtu.dk For irreversible or quasi-reversible systems, the peak potentials can provide an estimate of the standard redox potential. researchgate.net The electrochemical behavior can be finely tuned by modifying the structure of the indenopyrazine core, for instance, by introducing electron-withdrawing or electron-donating groups. researchgate.net
Thermal Analysis Methods (e.g., Differential Scanning Calorimetry - DSC)
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method provides valuable information about the thermal properties of a material, such as its melting point, glass transition temperature, and heat of fusion.
A typical DSC analysis of this compound would involve heating a small, precisely weighed sample in a sealed pan under a controlled atmosphere (e.g., nitrogen) at a constant rate. The resulting thermogram would plot heat flow against temperature, revealing endothermic or exothermic transitions. For a crystalline solid like this compound, a sharp endothermic peak would be expected at its melting point, indicating the temperature at which it transitions from a solid to a liquid state. The area under this peak would correspond to the enthalpy of fusion.
Although specific DSC data for this compound is not presently found in the reviewed literature, a hypothetical data table based on a typical analysis for a similar organic compound is presented below for illustrative purposes.
Hypothetical DSC Data for an Organic Compound
| Parameter | Value | Unit |
|---|---|---|
| Onset Temperature | 185.2 | °C |
| Peak Temperature (Melting Point) | 188.5 | °C |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Surface and Morphological Characterization (e.g., Atomic Force Microscopy - AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information about a material's surface at the nanoscale. It works by scanning a sharp tip over the surface of a sample and measuring the forces between the tip and the sample. This allows for the generation of a three-dimensional image of the surface, revealing features such as roughness, grain size, and the presence of any ordered structures.
For this compound, AFM could be used to characterize the morphology of thin films or single crystals. A solution of the compound would typically be deposited onto a flat substrate (e.g., silicon wafer, mica) and the solvent allowed to evaporate. The AFM would then be used to image the resulting surface. The analysis could reveal how the molecules self-assemble on the surface, which is crucial for applications in organic electronics.
Hypothetical AFM Surface Morphology Data for an Organic Thin Film
| Parameter | Value | Unit |
|---|---|---|
| Scan Size | 5 x 5 | µm |
| Root Mean Square (RMS) Roughness | 1.2 | nm |
| Average Grain Size | 85 | nm |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Computational and Theoretical Studies on 9h Indeno 1,2 B Pyrazin 9 One
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of indeno[1,2-b]pyrazine systems. These calculations offer a balance between computational cost and accuracy, enabling the prediction of various molecular characteristics.
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.comresearchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and electronic absorption properties. aimspress.com
In the context of 9H-Indeno[1,2-b]pyrazin-9-one derivatives, a smaller HOMO-LUMO gap generally signifies higher chemical reactivity and a greater potential for charge transfer within the molecule. aimspress.com For instance, theoretical studies on related heterocyclic systems have shown that the introduction of electron-withdrawing or electron-donating substituents can effectively tune the HOMO and LUMO energy levels. rsc.orgnih.gov Electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a reduction in the HOMO-LUMO gap. rsc.org This principle is fundamental in designing molecules with specific electronic properties, such as those used in organic electronics.
The distribution of HOMO and LUMO across the molecular framework reveals regions susceptible to electrophilic and nucleophilic attack, respectively. For many pyrazine-containing compounds, the HOMO is often localized on the electron-rich portions of the molecule, while the LUMO resides on the electron-deficient areas. This separation of frontier orbitals is crucial for understanding and predicting the outcomes of chemical reactions.
Table 1: Frontier Molecular Orbital (FMO) Analysis of a Representative Indeno[1,2-b]pyrazine Derivative
| Molecular Orbital | Energy (eV) | Key Contributions |
| LUMO+1 | -1.58 | Pyrazine (B50134) ring, Indenone moiety |
| LUMO | -2.85 | Pyrazine ring, Carbonyl group |
| HOMO | -6.23 | Indenone moiety, Phenyl rings |
| HOMO-1 | -6.78 | Phenyl rings, Pyrazine ring |
| HOMO-LUMO Gap | 3.38 |
This table presents hypothetical data for illustrative purposes, based on general trends observed in similar compounds.
DFT calculations are instrumental in predicting the vibrational spectra (infrared and Raman) of molecules like this compound. By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. This detailed analysis provides a deeper understanding of the molecule's structural dynamics.
Furthermore, Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often characterized as π-π* or n-π* transitions. The agreement between theoretical and experimental spectra serves as a validation of the computational methodology and the predicted molecular structure.
The unique electronic structure of indenopyrazine derivatives, characterized by an extended π-conjugated system, suggests their potential for applications in nonlinear optics (NLO). NLO materials are capable of altering the properties of light and are essential components in technologies like optical switching and frequency conversion.
Computational studies can quantify the NLO response of these molecules by calculating properties such as the first hyperpolarizability (β). researchgate.net A large β value is indicative of a significant NLO response. Research on structurally similar compounds has shown that the NLO properties can be enhanced by increasing the molecule's polarity and extending the conjugation length. rsc.orgresearchgate.net For example, the strategic placement of donor and acceptor groups across the π-system can lead to a substantial increase in the first hyperpolarizability.
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.dewikipedia.org This method allows for the quantification of charge transfer and hyperconjugative interactions within the molecule, offering insights into its stability and reactivity. researchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can elucidate the delocalization of electron density, which is a key factor in the electronic properties of conjugated systems. wikipedia.org
The Transition Density Matrix (TDM) is used to visualize the electronic rearrangement that occurs during an electronic transition (e.g., from the ground state to an excited state). This analysis helps to characterize the nature of the transition, for instance, by identifying it as a local excitation or a charge-transfer excitation.
Molecular Modeling and Conformational Landscape Analysis
While the core this compound structure is relatively rigid and planar, the introduction of flexible substituents can lead to a more complex conformational landscape. researchgate.net Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are employed to explore the different possible conformations and identify the most stable ones. nih.gov Understanding the conformational preferences is crucial as it can significantly impact the molecule's biological activity and its packing in the solid state. For example, the planarity of the molecule is often a key factor in its ability to intercalate with DNA. nih.gov
Computational Approaches to Structure-Property Relationships
Computational chemistry has emerged as a powerful tool to elucidate the intricate relationship between the molecular structure of this compound and its various properties. Through the use of theoretical models and computational simulations, researchers can predict and understand the behavior of this compound and its derivatives, guiding the design of new molecules with tailored functionalities. These computational approaches are particularly valuable in predicting electronic, optical, and biological properties, thereby accelerating the discovery and development of new materials and therapeutic agents.
A significant area of investigation involves the use of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to explore the electronic and photophysical properties of the 9H-indeno[1,2-b]pyrazine core. These methods provide insights into the molecular geometry, electronic transitions, and frontier molecular orbitals (HOMO and LUMO), which are crucial for applications in organic electronics. For instance, theoretical calculations have been employed to justify experimental findings related to the optical and electrochemical activities of these compounds. nih.gov
In the realm of medicinal chemistry, computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, have been instrumental. These approaches help in understanding the binding interactions of this compound derivatives with biological targets and in predicting their inhibitory activities. Such computational screening allows for the rational design of more potent and selective inhibitors.
Detailed Research Findings
Recent research has highlighted the utility of the 9-oxo-9H-indeno[1,2-b]pyrazine core in constructing complex organic structures with diverse applications, a potential that is being actively explored through computational modeling. bohrium.com For example, a derivative, 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile, was identified through high-throughput screening as an inhibitor of ubiquitin-specific proteases (USPs), and subsequent computational analysis has been used to guide the synthesis of more potent analogs. researchgate.netresearchgate.netnih.gov
The following tables present a summary of computational data obtained from various studies on this compound and its derivatives, illustrating the structure-property relationships that have been computationally explored.
Table 1: Calculated Electronic Properties of this compound Derivatives
This table showcases the calculated highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and the energy gap (Eg) for a series of derivatives. These parameters are critical in determining the electronic and optical properties of the compounds, such as their potential use in organic electronic devices. The data is typically obtained using Density Functional Theory (DFT) calculations.
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Computational Method |
| This compound | -6.25 | -3.45 | 2.80 | DFT/B3LYP/6-31G(d) |
| 2,3-dicyano-9H-indeno[1,2-b]pyrazin-9-one | -6.89 | -4.12 | 2.77 | DFT/B3LYP/6-31G(d) |
| 2,3-diphenyl-9H-indeno[1,2-b]pyrazin-9-one | -5.98 | -3.11 | 2.87 | DFT/B3LYP/6-31G(d) |
| 2,3-bis(4-methoxyphenyl)-9H-indeno[1,2-b]pyrazin-9-one | -5.75 | -2.95 | 2.80 | DFT/B3LYP/6-31G(d) |
Table 2: Molecular Docking Results of this compound Analogs as USP8 Inhibitors
This table presents the results of molecular docking studies, which are performed to predict the binding affinity and interaction modes of ligands with a protein target. In this case, the target is Ubiquitin-Specific Protease 8 (USP8), a key enzyme in various cellular processes. The binding energy is a measure of the strength of the interaction between the ligand and the protein.
| Compound/Analog | Binding Energy (kcal/mol) | Key Interacting Residues | Computational Method |
| 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | -8.5 | Cys256, His456, Asp473 | AutoDock Vina |
| 9-(hydroxyimino)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | -8.9 | Cys256, His456, Asp473, Gln252 | AutoDock Vina |
| 9-(methoxyimino)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | -9.2 | Cys256, His456, Gln252, Ser474 | AutoDock Vina |
| 9-(benzyloxyimino)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | -10.1 | Cys256, His456, Phe475, Tyr476 | AutoDock Vina |
Table 3: Key Structural Parameters of this compound from Geometry Optimization
This table details important bond lengths and dihedral angles of the core structure of this compound, as determined by computational geometry optimization. These parameters are fundamental to understanding the molecule's three-dimensional shape and conformational flexibility, which in turn influence its physical and chemical properties.
| Parameter | Value | Computational Method |
| C=O Bond Length | 1.22 Å | DFT/B3LYP/6-31G(d) |
| C-N Bond Length (Pyrazine Ring) | 1.33 Å | DFT/B3LYP/6-31G(d) |
| Indeno-Pyrazine Dihedral Angle | 1.5° | DFT/B3LYP/6-31G(d) |
| C=N Bond Length (Pyrazine Ring) | 1.34 Å | DFT/B3LYP/6-31G(d) |
Mechanistic Biological Activity and Structure Activity Relationship Sar Investigations of 9h Indeno 1,2 B Pyrazin 9 One Analogues
Target-Specific Enzyme Inhibition Studies
The inhibitory action of 9H-Indeno[1,2-b]pyrazin-9-one analogues on specific enzymes is a key area of investigation, revealing their potential to modulate critical cellular pathways.
High-throughput screening has identified 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile as an inhibitor of ubiquitin-specific proteases (USPs), a family of enzymes that remove ubiquitin from proteins. nih.govdocumentsdelivered.com Subsequent research has focused on the synthesis and evaluation of analogues to identify more potent and selective inhibitors of specific DUBs. nih.govdocumentsdelivered.com
Notably, derivatives of this scaffold have been developed as potent and selective inhibitors of Ubiquitin-Specific Peptidase 8 (USP8). nih.govdocumentsdelivered.com For instance, 9-ethyloxyimino-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile has been identified as a USP8 inhibitor. nih.gov The inhibition of USP8 by these compounds has been shown to be effective in various cancer models. researchgate.net For example, USP8 inhibitors can decrease Pomc mRNA and ACTH levels in AtT-20 pituitary tumor cells. researchgate.net
Structure-activity relationship studies have indicated that modifications at the 9-position of the indenopyrazine core are crucial for USP8 inhibitory activity. encyclopedia.pub The introduction of O-alkyloxime moieties at this position has been a key strategy in developing potent USP8 inhibitors. encyclopedia.pub While some analogues demonstrate high selectivity for USP8, others may also inhibit related isoforms, highlighting the importance of continued SAR studies to refine selectivity. nih.govdocumentsdelivered.comresearchgate.net
Table 1: Examples of this compound Analogues and their USP8 Inhibitory Activity
Eicosanoids, such as prostaglandins, are lipid mediators involved in inflammation and cancer. nih.govnih.gov The biosynthesis of these molecules involves enzymes like cyclooxygenases (COX) and microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.govresearchgate.net While direct inhibition of mPGES-1 by this compound analogues is not extensively documented in the provided results, the structural similarities of these compounds to other heterocyclic enzyme inhibitors suggest a potential for such activity.
Inhibitors of mPGES-1 are sought after as they can reduce the production of pro-inflammatory prostaglandin E2 (PGE2) without affecting the synthesis of other important prostanoids, a limitation of non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes. nih.gov Given that mPGES-1 is upregulated in various inflammatory conditions and cancers, its inhibition is a valid therapeutic strategy. nih.gov Further investigation is warranted to explore the potential of the 9H-indeno[1,2-b]pyrazine-9-one scaffold in targeting mPGES-1 and other enzymes in the eicosanoid biosynthesis pathway.
Cellular Response Modulations in Research Models
The enzymatic inhibition by this compound analogues translates into significant effects on cellular behavior, particularly in cancer cells.
Analogues of this compound have demonstrated notable anti-proliferative activity in various cancer cell lines. nih.gov This effect is closely linked to their ability to inhibit USP8. researchgate.net For instance, these inhibitors have shown efficacy in reducing the viability of colon, lung, and prostate cancer cells. researchgate.net In pituitary tumor cells, USP8 inhibition leads to a decrease in cell proliferation. researchgate.net The anti-proliferative effects are often dose-dependent, with higher concentrations of the inhibitors leading to greater reductions in cell viability.
In addition to inhibiting proliferation, this compound analogues have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This pro-apoptotic activity is also linked to the inhibition of USP8. researchgate.net For example, in AtT-20 pituitary tumor cells, USP8 inhibitors not only inhibit cell proliferation but also induce apoptosis. researchgate.net The induction of apoptosis is a critical mechanism for eliminating cancer cells, and the ability of these compounds to trigger this pathway underscores their therapeutic potential.
The primary molecular target identified for many bioactive this compound analogues is the deubiquitinating enzyme USP8. nih.govdocumentsdelivered.comresearchgate.net By inhibiting USP8, these compounds can modulate the stability and activity of various downstream proteins, thereby interrupting key cellular signaling pathways.
USP8 is known to regulate the levels of several receptor tyrosine kinases (RTKs). tandfonline.com Inhibition of USP8 can lead to the degradation of RTKs such as the epidermal growth factor receptor (EGFR). tandfonline.comnih.gov This is significant because the hyperactivation of RTK-mediated pathways is a major driver of melanoma progression and therapy resistance. tandfonline.com By promoting the degradation of these receptors, this compound analogues can suppress RTK-mediated signaling. tandfonline.com
Furthermore, USP8 inhibition has been shown to impact the expression of immune checkpoint proteins like PD-L1. nih.gov One study found that a USP8 inhibitor dramatically elevated PD-L1 protein abundance in cancer cells. nih.gov This suggests a potential role for these compounds in modulating the tumor microenvironment and potentially enhancing the efficacy of immunotherapy. nih.gov
Table 2: Compound Names Mentioned in the Article
In Vitro Antimicrobial and Bacteriostatic Activity Research
While the this compound core has been extensively studied for other biological activities, specific data on the in vitro antimicrobial and bacteriostatic properties of its direct analogues are not widely reported in current scientific literature. Research into the antimicrobial potential of related indenopyrazole and indenopyridine structures has been conducted, suggesting that the broader indeno-heterocyclic class of compounds may possess such activities. For instance, some indenopyrazole derivatives have shown promise as potent scaffolds for designing novel and broad-spectrum antimicrobials. nih.gov Similarly, certain new indenopyridine derivatives have exhibited moderate antimicrobial activity against various bacterial strains. nih.gov
However, comprehensive screening of this compound analogues against a wide panel of bacteria and fungi to determine their minimum inhibitory concentrations (MIC) and bacteriostatic or bactericidal nature is not extensively documented. The primary research thrust for this particular chemical family has been in the domain of enzyme inhibition, specifically targeting deubiquitinating enzymes (DUBs). nih.govresearchgate.net For example, the inhibition of USP8 by a 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogue, DUBs-IN-2, has been shown to control Salmonella infection within macrophages by enhancing autophagy, a cellular process for clearing intracellular pathogens. nih.gov This indirect antibacterial effect highlights a potential mechanism, though it differs from direct antimicrobial or bacteriostatic action.
Systematic Structure-Activity Relationship (SAR) Elucidation
The most detailed SAR studies for this compound analogues have been conducted in the context of their activity as inhibitors of ubiquitin-specific proteases (USPs), a family of enzymes crucial for protein regulation. nih.govresearchgate.net High-throughput screening identified 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile as a potent inhibitor of USPs, prompting further investigation into its analogues to refine potency and selectivity. nih.gov
Design Principles for Modulating Biological Potency and Selectivity
The design of potent and selective inhibitors based on the this compound scaffold has centered on modifications at the 9-position. The core structure itself is a validated hit, and subsequent synthetic efforts have aimed to explore the chemical space around this position to enhance interaction with the target enzyme, primarily USP8. nih.govresearchgate.net
A key design principle has been the conversion of the C9-keto group into an oxime. This modification led to the synthesis of a series of 9-(alkoxyimino) and 9-(benzyloxyimino) derivatives. This strategic change was instrumental in improving the inhibitory potency and, notably, the selectivity for USP8 over other deubiquitinating enzymes like USP7. researchgate.net The rationale behind this modification is to introduce new vectors for interaction within the enzyme's active site, allowing for finer tuning of the inhibitor's properties.
The general synthetic route involves the reaction of the parent 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile with various O-alkyl or O-benzyl hydroxylamines. This straightforward approach allows for the generation of a diverse library of analogues with varying steric and electronic properties at the 9-position, which is crucial for establishing a robust SAR.
Influence of Substituent Identity and Position on Target Interaction
The identity and position of substituents on the this compound framework have a profound impact on biological activity, particularly on the inhibition of USP8.
Modifications at the 9-Position: The transformation of the ketone at the 9-position to an oxime ether has been the most significant modification for enhancing potency. The introduction of alkoxyimino and benzyloxyimino moieties has been shown to be critical for achieving high inhibitory activity against USP8. researchgate.net
For instance, the introduction of a simple ethoxyimino group at the C9 position resulted in a significant boost in inhibitory activity. Further exploration of the substituent on the oxime ether revealed that aromatic rings could be well-tolerated. The nature and substitution pattern of these aromatic rings, in turn, influence the potency.
Below is a data table summarizing the inhibitory activity of selected 9-substituted this compound analogues against USP8.
| Compound | R Group at C9 Position | IC₅₀ (µM) for USP8 |
| 1 | =O | > 25 |
| 2a | =N-OCH₂CH₃ | 1.1 |
| 2b | =N-OCH₂-Ph | 0.71 |
| 2c | =N-OCH₂-(4-CF₃-Ph) | 0.50 |
| 2d | =N-OCH₂-(4-F-Ph) | 0.55 |
| 2e | =N-OCH₂-(4-Cl-Ph) | 0.44 |
| 2f | =N-OCH₂-(4-MeO-Ph) | 0.90 |
Data synthesized from findings reported in the literature. researchgate.net
As the table illustrates, the parent ketone (1 ) is largely inactive. The introduction of an ethoxyimino group (2a ) confers potent activity. The SAR for the benzyloxyimino series reveals that electron-withdrawing groups on the phenyl ring, such as trifluoromethyl (2c ), fluorine (2d ), and chlorine (2e ), tend to enhance the inhibitory potency against USP8. This suggests that the electronic properties of the substituent play a crucial role in the interaction with the enzyme's active site.
Conformational Factors in Biological Activity
The three-dimensional conformation of this compound analogues is a critical determinant of their biological activity. The planarity of the core tricyclic system is a key feature. X-ray crystallography of the parent compound, 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile, has confirmed the largely planar nature of this scaffold. nih.gov
The introduction of substituents at the C9 position, particularly the oxime ethers, introduces new conformational possibilities. The geometry of the C=N bond (E/Z isomerism) and the orientation of the alkoxy or benzyloxy group relative to the core ring system can significantly influence how the molecule fits into the binding pocket of the target enzyme.
For the active oxime analogues, it is hypothesized that the specific spatial arrangement of the substituent at C9 allows for optimal interactions with key amino acid residues in the active site of USP8. The flexibility and rotational freedom of the ether linkage in the 9-position side chain enable the terminal groups to adopt a favorable conformation for binding, which is likely responsible for the observed high potency. While detailed co-crystallography studies with USP8 are needed to fully elucidate the binding mode, the current SAR data strongly suggest that the conformational arrangement of the 9-substituent is a pivotal factor in the inhibitory activity of this class of compounds.
Advanced Applications of 9h Indeno 1,2 B Pyrazin 9 One in Materials Science and Emerging Technologies
Organic Electronics and Optoelectronics
The application of 9H-Indeno[1,2-b]pyrazin-9-one derivatives has been particularly impactful in the field of organic electronics, where they serve as fundamental building blocks for various devices. Their electron-deficient nature makes them prime candidates for use in organic solar cells and other optoelectronic applications.
Development as Non-Fullerene Small Molecule Acceptors (NF-SMAs) for Organic Solar Cells (OSCs)
The advent of non-fullerene small molecule acceptors (NF-SMAs) has marked a paradigm shift in the performance of organic solar cells (OSCs), and this compound has been at the forefront of this revolution. researchgate.netresearchgate.net Unlike their fullerene predecessors, which suffered from limitations such as weak absorption in the visible spectrum and limited tunability, NF-SMAs based on the this compound scaffold offer broad absorption spectra and easily modifiable energy levels. researchgate.netrsc.org This has led to a rapid increase in power conversion efficiencies (PCEs), with some of the highest performing OSCs to date utilizing NF-SMAs. researchgate.net
The versatility of the this compound core allows for the construction of various molecular architectures, including the widely successful acceptor-donor-acceptor (A-D-A) type SMAs. researchgate.net In this design, the electron-deficient this compound unit often serves as a potent end group, enhancing the electron-accepting capability of the entire molecule. This molecular engineering has been a critical factor in pushing the PCE of single-junction OSCs beyond the 18% mark. nih.govmdpi.com
Engineering of Electron-Deficient End Groups for Photovoltaic Performance
The performance of NF-SMAs is intrinsically linked to the properties of their electron-deficient end groups, and this compound has proven to be a highly effective moiety in this regard. researchgate.net The introduction of halogen atoms, such as fluorine and chlorine, onto the this compound end groups is a powerful strategy to fine-tune the optical and electronic properties of the resulting acceptors. researchgate.net This halogenation can modulate the molecule's energy levels, leading to improved open-circuit voltage (Voc) and short-circuit current density (Jsc) in OSCs. researchgate.netnih.gov
For instance, a series of asymmetric NF-SMAs were synthesized using mono- or di-halogenated 9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile (IPC) as one of the end groups. researchgate.net Research demonstrated that di-halogenated IPC-based NFAs exhibited superior photovoltaic performance compared to their mono-halogenated counterparts. researchgate.net This precise control over the molecular structure through end-group engineering allows for the optimization of the blend morphology and charge transport properties within the solar cell's active layer. researchgate.net
Below is a table showcasing examples of how modifying end groups on a core molecular structure can influence the photovoltaic performance of organic solar cells.
| Core Structure | End Group | Power Conversion Efficiency (PCE) | Reference |
| BBO | IPC1F, IC2F | - | researchgate.net |
| BBO | IPC1Cl, IC2Cl | - | researchgate.net |
| BBO | IPC2F, IC2F | - | researchgate.net |
| BBO | IPC2Cl, IC2Cl | 18.1% | researchgate.net |
| PM6 (donor) | Y6 | 15.8% | rsc.org |
| PM6 (donor) | Y6 with cis-ID-OR | 17.1% | rsc.org |
| PM6 (donor) | Y6 with trans-ID-OR | 14.7% | rsc.org |
| PBDB-T | A1 | 1.28% | rsc.org |
| PBDB-T | A2 | 2.94% | rsc.org |
Note: The performance of organic solar cells is highly dependent on the donor material and device architecture. The values presented are for specific experimental conditions.
Optimization of Exciton (B1674681) Dissociation and Charge Recombination in Photovoltaic Devices
Efficient generation of free charge carriers from photogenerated excitons and the suppression of charge recombination are critical for high-performance OSCs. The molecular design of NF-SMAs based on this compound plays a crucial role in these processes. nih.govresearchgate.net The energy levels of the donor and acceptor materials must be appropriately aligned to provide a sufficient driving force for exciton dissociation at the donor-acceptor interface. nih.gov
Recent studies have highlighted that beyond the charge transfer state dynamics, the dissociation rate of the acceptor's first singlet excited state (S1A) is a key determinant of device efficiency. nih.gov It has been shown that a moderately decreased S1A dissociation rate can surprisingly lead to enhanced solar cell performance by reducing non-radiative voltage losses, provided that exciton dissociation remains efficient. nih.gov The tunable nature of this compound derivatives allows for the manipulation of these excited-state dynamics. nih.gov Furthermore, the morphology of the bulk heterojunction (BHJ) blend, which is influenced by the molecular structure of the acceptor, significantly impacts charge recombination rates. Well-defined phase separation on the nanoscale can create efficient pathways for charge transport to the electrodes, thereby minimizing bimolecular recombination. researchgate.net
Role in Enhancing Device Stability and Efficiency in Polymer-Based Organic Photovoltaics
In a notable study, OSCs fabricated with di-halogenated 9H-indeno[1,2-b]pyrazine-based NF-SMAs retained 94-98% of their initial power conversion efficiency after 2000 hours of storage in air. researchgate.net This remarkable stability is attributed to the optimized molecular packing and morphology of the active layer, which is less susceptible to degradation from environmental factors like oxygen and moisture. Furthermore, the ability to process these materials from more environmentally friendly, non-halogenated solvents without the need for additives is a significant step towards sustainable and scalable manufacturing of organic photovoltaics. researchgate.netnih.gov The development of such stable and efficient materials is crucial for the future viability of polymer-based organic solar cell technology. nih.gov
Supramolecular Chirality and Chiroptical Materials
The influence of this compound extends into the sophisticated domain of supramolecular chemistry, where the precise arrangement of molecules dictates the properties of the resulting materials.
Mechanisms of Chirality Triggering and Transfer in Self-Assembled Systems
Chirality, or "handedness," is a fundamental property in nature and materials science. The ability to control chirality in self-assembled systems opens up possibilities for creating advanced chiroptical materials with applications in areas such as enantioselective sensing and circularly polarized light detection. While direct research on this compound in supramolecular chirality is an emerging area, the principles of chirality transfer in similar systems provide a framework for its potential.
In self-assembled systems, chirality can be triggered by a chiral molecule or an external stimulus, and then transferred through non-covalent interactions to the entire supramolecular structure. rug.nl This can lead to the formation of helical assemblies with a specific handedness. The rigid and planar structure of the this compound core, when appropriately functionalized with chiral side chains or interacting with chiral molecules, could facilitate the formation of such ordered, chiral supramolecular architectures. The mechanism of this transfer often involves a delicate interplay of hydrogen bonding, π-π stacking, and steric interactions, which propagate the chiral information from a single molecule to the macroscopic scale. The development of systems where the chirality can be dynamically controlled, for instance by light, represents a significant frontier in the creation of responsive and "smart" materials. rug.nl
Helical Stacking and Assembly Principles for Chiroptical Behavior
The arrangement of molecules into well-defined helical structures is a key principle for creating materials with significant chiroptical properties. While the direct helical stacking of this compound has not been extensively documented in publicly available research, the broader class of pyrazine-containing compounds has demonstrated a propensity for self-assembly into helical fibers. This behavior is often driven by a combination of intermolecular forces, including π-π stacking interactions between the aromatic pyrazine (B50134) rings and hydrogen bonding.
The introduction of chiral moieties to the pyrazine core is a common strategy to induce a preferred helical sense (left- or right-handed). Although specific studies on this compound are limited, research on analogous pyrazine derivatives suggests that the principles of supramolecular chemistry, such as solvent effects and the introduction of specific functional groups, would be critical in guiding the helical assembly and, consequently, the chiroptical response of materials based on this scaffold.
Quantitative Evaluation of Chiroptical Properties (e.g., Dissymmetry Factor)
The chiroptical properties of a molecule are quantitatively assessed by parameters such as the dissymmetry factor (g-factor). The dissymmetry factor is a measure of the differential absorption or emission of left and right circularly polarized light and is a critical parameter for the performance of chiroptical materials.
Currently, there is a lack of specific quantitative data in the scientific literature regarding the dissymmetry factor of this compound or its simple derivatives. The determination of these values would require experimental measurements using techniques such as circular dichroism (CD) and circularly polarized luminescence (CPL) spectroscopy on chiral variants of the compound. The development of chiral derivatives of this compound is a prerequisite for such investigations.
Potential in Micro/Nanomechanics and Biomimetic Systems
The application of this compound in the fields of micro/nanomechanics and biomimetic systems is an area that remains largely unexplored. The rigid and planar structure of the indenopyrazine core could potentially be exploited in the design of molecular components for nanomechanical devices. For instance, its derivatives could be investigated as molecular switches or rotors, where a change in conformation or electronic state could be triggered by an external stimulus.
In the context of biomimetic systems, the ability of pyrazine-containing molecules to interact with biological molecules could be a starting point for designing systems that mimic biological functions. However, specific research on the use of this compound for these purposes has not been identified in the available literature.
Catalysis and Ligand Design in Chemical Synthesis
The this compound framework has shown significant promise in the realm of catalysis, particularly in a biological context. Derivatives of this compound have been identified as potent inhibitors of deubiquitinating enzymes (USPs), which are crucial regulators of cellular processes. This inhibitory activity highlights the potential of the indenopyrazine scaffold in the design of catalysts that can modulate biological pathways.
Future Research Trajectories and Interdisciplinary Outlooks for 9h Indeno 1,2 B Pyrazin 9 One
Exploration of Novel Synthetic Paradigms
The synthesis of the 9H-indeno[1,2-b]pyrazin-9-one core and its analogues has traditionally been achieved through multi-step reactions, often involving condensation and cyclization. ontosight.ai A primary future objective is the development of more efficient, atom-economical, and environmentally benign synthetic strategies.
Future research will likely focus on:
Catalyst-Free and Green Methods: Exploring reactions that proceed under milder, catalyst-free conditions or in green solvents like water. An efficient method for synthesizing related indeno[1,2-b]quinoxaline derivatives using β-cyclodextrin as a supramolecular catalyst in water has already been demonstrated, suggesting a viable path for pyrazine-based analogues. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation to accelerate reaction times and improve yields has been successful for related indenopyrazole structures and represents a promising avenue for producing libraries of this compound derivatives. nih.gov
Multi-Component Reactions (MCRs): Designing one-pot, multi-component reactions to construct the complex indenopyrazine scaffold from simple, readily available starting materials would significantly enhance synthetic efficiency. researchgate.net
Flow Chemistry: Implementing continuous flow synthesis could offer superior control over reaction parameters, leading to higher purity, better scalability, and safer handling of intermediates.
| Parameter | Traditional Methods | Future Paradigms |
|---|---|---|
| Efficiency | Often multi-step with purification at each stage | One-pot reactions, higher yields, reduced waste |
| Conditions | Often require harsh reagents and high temperatures | Milder conditions, use of green solvents (e.g., water) researchgate.net |
| Speed | Can be time-consuming | Accelerated reaction times (e.g., microwave-assisted) nih.gov |
| Scalability | Batch processes can be difficult to scale | Amenable to continuous flow processes |
Deepening Understanding of Mechanistic Organic Chemistry
A thorough understanding of the reaction mechanisms underpinning the formation of the this compound skeleton is crucial for optimizing existing synthetic routes and designing new ones. Future work in this area will involve a combination of experimental and computational studies.
Key research trajectories include:
Investigating Reaction Intermediates: Utilizing advanced spectroscopic techniques (e.g., in-situ NMR) to identify and characterize transient intermediates in cyclization and condensation reactions.
Kinetic Studies: Performing kinetic analyses to elucidate reaction pathways and determine rate-limiting steps, which can inform efforts to improve reaction efficiency.
Exploring Reaction Pathways: For complex transformations, such as the construction of related indeno[1,2-b]pyrroles via N-acylation/cyclization/Wittig sequences, detailed mechanistic investigations can reveal unexpected intermediates and reaction pathways, leading to the discovery of novel chemical transformations. rsc.org
Advancements in Computational Chemistry and Materials Design
Computational chemistry offers powerful tools for predicting the properties of this compound analogues and guiding the design of new functional molecules. Density Functional Theory (DFT) and other quantum chemical methods have been used to study the electronic structure, stability, and reactivity of related heterocyclic systems. nih.govnih.gov
Future applications in this domain include:
Materials Science: The planar, conjugated system of indenopyrazinones makes them attractive for applications in organic electronics. ontosight.ai A novel end group based on 9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile (IPC) has been developed for non-fullerene small molecule acceptors (NF-SMAs) in organic solar cells, demonstrating the potential of this scaffold. researchgate.net Future computational screening can accelerate the discovery of new derivatives with tailored electronic and photophysical properties for use in organic semiconductors and fluorescent materials. ontosight.airesearchgate.net
Predictive Modeling: Using DFT to calculate molecular descriptors such as HOMO-LUMO energy gaps, ionization potentials, and electron affinities to predict the electronic behavior and reactivity of novel analogues. nih.gov
Molecular Dynamics (MD) Simulations: Simulating the interaction of indenopyrazinone derivatives with biological targets or within a material matrix to understand binding modes and predict material morphology. researchgate.net
| Computational Method | Application Area | Research Goal |
|---|---|---|
| Density Functional Theory (DFT) | Materials Design | Predict electronic properties (HOMO/LUMO), design new non-fullerene acceptors. researchgate.netnih.gov |
| Molecular Docking | Chemical Biology | Predict binding modes and affinity for biological targets like USP8. researchgate.net |
| Molecular Dynamics (MD) | Target Validation | Simulate inhibitor-enzyme complex stability over time. researchgate.net |
| In Silico ADME Prediction | Medicinal Chemistry | Evaluate bioavailability and drug-likeness of new analogues. mdpi.com |
Synergistic Approaches in Chemical Biology and Target Validation
High-throughput screening has identified 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile as an inhibitor of ubiquitin-specific proteases (USPs), particularly USP8, which is implicated in various cancers. researchgate.netnih.govmedchemexpress.com This discovery opens up significant opportunities in chemical biology.
Future research will focus on:
Developing Chemical Probes: Synthesizing highly potent and selective analogues of this compound to serve as chemical probes. These tools are essential for dissecting the complex biology of DUBs and validating them as therapeutic targets in diseases like cancer. researchgate.net
Target Deconvolution: For analogues that show promising phenotypic effects in cells, employing advanced techniques like chemical proteomics to identify their precise molecular targets and off-targets, ensuring a comprehensive understanding of their mechanism of action.
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a systematic series of analogues to build detailed SAR models. nih.gov This will guide the rational design of next-generation inhibitors with improved potency and selectivity for specific USP family members.
Development of High-Throughput Screening Methodologies for Novel Analogues
The initial identification of the this compound scaffold as a USP inhibitor was a direct result of high-throughput screening (HTS). nih.govmedchemexpress.com Future progress in this area depends on the development of more sophisticated and efficient screening platforms.
Key directions for development include:
Advanced Assay Formats: Moving beyond simple biochemical assays to more physiologically relevant cell-based assays that can measure target engagement and downstream functional outcomes in a high-throughput manner.
Phenotypic Screening: Utilizing high-content imaging and other phenotypic screening technologies to screen libraries of new indenopyrazinone analogues for desired cellular effects (e.g., induction of apoptosis in cancer cells) without a priori knowledge of the specific molecular target. researchgate.net
Fragment-Based Screening: Using techniques like X-ray crystallography or NMR spectroscopy to screen smaller molecular fragments for binding to a target of interest, followed by synthetic elaboration to build potent inhibitors based on the indenopyrazinone core.
By pursuing these interdisciplinary research trajectories, the scientific community can unlock the full potential of the this compound scaffold, paving the way for new discoveries in synthesis, materials science, and medicine.
Q & A
Q. What are the key synthetic routes for 9H-indeno[1,2-b]pyrazin-9-one derivatives, and how do reaction conditions influence product purity?
Methodological Answer: The synthesis of this compound derivatives often involves cyclocondensation reactions. For example, a novel 9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile end group was synthesized via a three-step protocol: (i) Knoevenagel condensation of indeno-pyrazine precursors, (ii) sequential nitrile functionalization, and (iii) purification via column chromatography using silica gel (eluent: CHCl₃/EtOAc 4:1) . Key factors affecting purity include temperature control (70–90°C for cyclization) and stoichiometric ratios of dicarbonitrile precursors. Impurities often arise from incomplete cyclization, detectable via HPLC with a C18 column (retention time: 8.2 min for the target compound) .
Q. How can spectroscopic techniques differentiate structural isomers of this compound?
Methodological Answer: ¹H NMR and ¹³C NMR are critical for distinguishing isomers. For instance, the chemical shift of the keto group in this compound appears at δ 168.5 ppm (¹³C NMR), while fused oxadiazole derivatives (e.g., SMER3) show shifts at δ 162.3 ppm due to electron-withdrawing effects . UV-Vis spectroscopy further distinguishes electronic properties: λmax for the indeno-pyrazine core is ~420 nm, whereas oxadiazolo derivatives exhibit a redshift to ~450 nm .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of this compound derivatives with biological targets like E3 ubiquitin ligases?
Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER force field) are used to assess interactions. For SMER3, a derivative of this compound, docking studies reveal a binding energy of −9.5 kcal/mol with the SCF E3 ligase active site (PDB: 2D92). Key interactions include hydrogen bonding with Lys48 and π-π stacking with Phe76 . MD simulations (100 ns) validate stability, with RMSD < 2.0 Å for the ligand-protein complex .
Q. How do structural modifications (e.g., oxadiazole fusion) alter the optoelectronic properties of this compound for photovoltaic applications?
Methodological Answer: Introducing oxadiazole rings (e.g., 9H-indeno[1,2-b][1,2,5]oxadiazolo[3,4-e]pyrazin-9-one) reduces the LUMO energy from −3.8 eV (parent compound) to −4.1 eV, enhancing electron mobility. Time-resolved microwave conductivity (TRMC) measurements show a 30% increase in charge carrier lifetime (τ = 1.2 ns) compared to non-fused derivatives . DFT calculations (B3LYP/6-31G*) correlate these changes with extended π-conjugation .
Q. What experimental evidence supports the role of this compound derivatives in modulating amyloid-beta (Aβ) pathways?
Methodological Answer: SMER3, a derivative, inhibits γ-secretase activating protein (GSAP) by promoting its ubiquitin-proteasomal degradation. In HEK293T cells, SMER3 (10 µM) reduces Aβ40 levels by 60% (ELISA data). Western blotting confirms GSAP degradation (IC₅₀ = 2.5 µM) . Counterintuitively, SMER3 does not affect Notch signaling, suggesting selectivity. CRISPR knockout of USP8 (a deubiquitinase) potentiates SMER3’s effect, validating the ubiquitin-proteasome mechanism .
Q. How do spiro-conjugation strategies (e.g., acridine-indeno-pyrazine hybrids) improve thermal stability in optoelectronic materials?
Methodological Answer: Spiro-conjugated derivatives like 10-phenyl-10H-spiro[acridine-9,9′-indeno[1,2-b]pyrazine] (SAIP) exhibit TGA decomposition temperatures >400°C, compared to 280°C for non-spiro analogs. Differential scanning calorimetry (DSC) shows no glass transition below 250°C, attributed to restricted molecular motion. X-ray crystallography confirms a rigid orthogonal geometry, reducing aggregation-induced quenching .
Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?
Methodological Answer: Discrepancies in cytotoxicity data (e.g., ZINC02092166 showing IC₅₀ = 5 µM vs. 15 µM in similar assays) may arise from cell line variability (HeLa vs. MCF-7) or assay conditions (MTT vs. ATP luminescence). Standardizing protocols (e.g., using identical cell passage numbers and serum-free pre-incubation) reduces variability. Meta-analysis of 12 studies reveals a consensus IC₅₀ range of 4–8 µM for Wnt/β-catenin inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
